molecular formula C15H11FN2S B074462 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine CAS No. 1427-09-4

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No. B074462
CAS RN: 1427-09-4
M. Wt: 270.3 g/mol
InChI Key: HXVFUSRCVKYALB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole derivatives involves multiple steps, including the reaction of precursor molecules under specific conditions to form the desired thiazole compound. Techniques such as Hantzsch thiazole synthesis are commonly employed, along with characterization through NMR, IR, and mass spectral data to confirm the structure of the synthesized compound (Uwabagira, Sarojini, & Poojary, 2018).

Molecular Structure Analysis

Molecular and electronic structures of thiazole derivatives have been extensively investigated, revealing insights into their conformational flexibility and electronic configurations. Studies often employ X-ray diffraction, Hartree–Fock (HF), and density functional theory (DFT) methods to elucidate their molecular geometries and electronic states, highlighting the significance of non-covalent interactions in determining their molecular structure (Özdemir et al., 2009).

Chemical Reactions and Properties

Thiazole compounds undergo various chemical reactions, including condensations and substitutions, to form region-isomeric structures or to introduce different substituents into the thiazole core. These reactions significantly affect their chemical properties, such as reactivity and stability, and can lead to the formation of novel derivatives with unique properties (Mamedov et al., 2009).

Scientific Research Applications

Antibacterial and Anthelmintic Properties

A series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, including derivatives with a 4-fluorophenyl group, have been synthesized and evaluated for their anthelmintic and antibacterial activities. These compounds showed potent activities, highlighting their potential in developing new therapeutic agents for bacterial infections and parasitic worms (Bhandari & Gaonkar, 2016).

Material Science Applications

In material science, thiazole-containing compounds have been used to develop novel materials with specific properties. For instance, a study on multi-stimuli responsive materials based on a novel half-cut cruciform structure, which involves thiazole derivatives, demonstrated applications such as security inks due to their morphology-dependent fluorochromism. This indicates the potential use of thiazole compounds in developing advanced materials for security and sensing applications (Lu & Xia, 2016).

Organic Synthesis and Chemical Analysis

Thiazole derivatives have been utilized in organic synthesis, showing versatility in chemical reactions. A study on the regioselective synthesis of fluorine-containing thiazole and bis-3H-thiazole derivatives explored the use of polyvinyl pyridine as a heterogeneous catalyst. These synthesized compounds exhibited antibacterial activity against various pathogens, suggesting their applicability in medicinal chemistry and drug development (Abbasi Shiran et al., 2015).

Photo-degradation Studies

The photo-degradation behavior of thiazole-containing pharmaceutical compounds has been studied, providing insights into their stability and degradation pathways under light exposure. Such studies are crucial for understanding the stability of drug compounds and their safe use in pharmaceutical formulations (Wu, Hong, & Vogt, 2007).

Mechanism of Action

Target of Action

Similar compounds such as gefitinib and 4-fluoroisobutyrfentanyl are known to target tyrosine kinases and opioid receptors, respectively

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its targets by binding to their active sites, thereby modulating their activity . This interaction could lead to changes in cellular signaling pathways, affecting the function of the cells.

Biochemical Pathways

For instance, 4-fluorobiphenyl, a fluorinated biphenyl compound, undergoes biochemical degradation in the presence of various mycorrhizal fungi

Pharmacokinetics

A study on a similar compound, 2-(4-fluorophenyl)imidazol-5-ones, reported its pharmacokinetic properties, including its absorption and metabolism . It’s important to note that the pharmacokinetic properties can greatly impact a compound’s bioavailability and efficacy.

Result of Action

For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects

Action Environment

The environment in which this compound acts can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness. For instance, a study on 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenyl pyridazin-3(2H)-one reported its anti-corrosion characteristics in a 1-M HCl medium .

properties

IUPAC Name

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2S/c16-12-8-6-11(7-9-12)14-10-19-15(18-14)17-13-4-2-1-3-5-13/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVFUSRCVKYALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361639
Record name 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

CAS RN

1427-09-4
Record name 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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